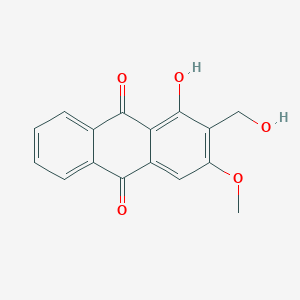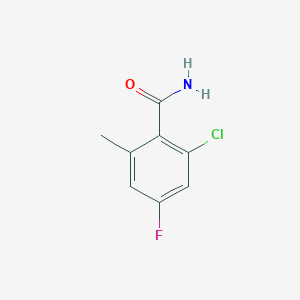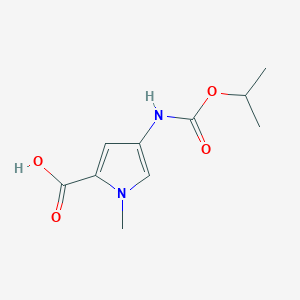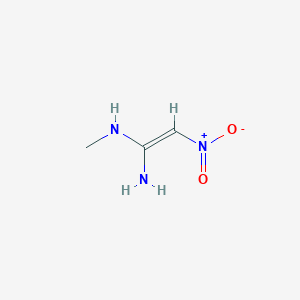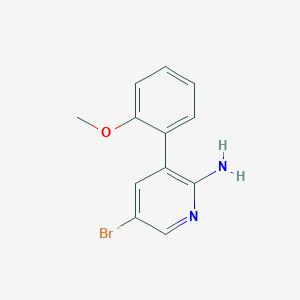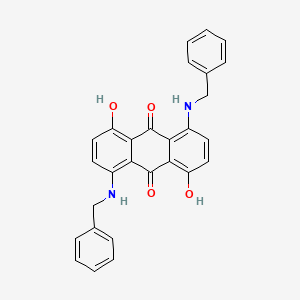
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two benzylamino groups and two hydroxyl groups attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone, which is a common starting material for many anthraquinone derivatives.
Nitration: Anthraquinone is first nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Benzylation: The amino groups are then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: Finally, hydroxyl groups are introduced at the 4 and 8 positions using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products.
化学反応の分析
Types of Reactions
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones and other reduced derivatives.
Substitution: The benzylamino and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives.
科学的研究の応用
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used as a dye and pigment in various industrial applications.
作用機序
The mechanism of action of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It can also interact with DNA and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the benzyl groups.
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the benzylamino groups.
2,6-Diaminoanthraquinone: Similar in structure but has amino groups at different positions.
Uniqueness
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both benzylamino and hydroxyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
82701-87-9 |
|---|---|
分子式 |
C28H22N2O4 |
分子量 |
450.5 g/mol |
IUPAC名 |
1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c31-21-13-11-19(29-15-17-7-3-1-4-8-17)23-25(21)28(34)24-20(12-14-22(32)26(24)27(23)33)30-16-18-9-5-2-6-10-18/h1-14,29-32H,15-16H2 |
InChIキー |
FNVWNSUZFQFYGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


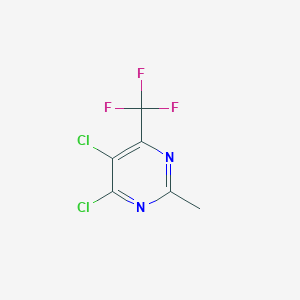
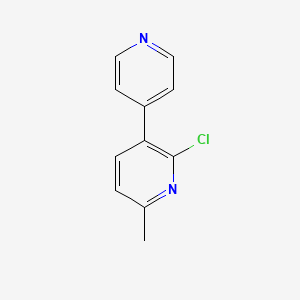
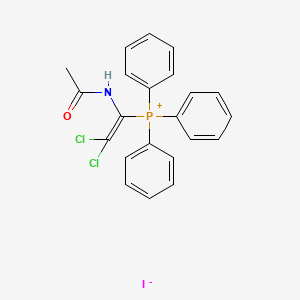
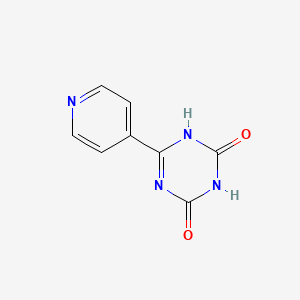

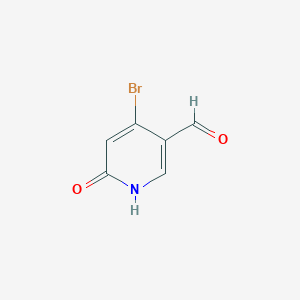
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
